3,4-Diethynylcyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by its unique cyclobutene structure with two ethynyl groups and two carbonyl functionalities. Its molecular formula is , and it has a molecular weight of approximately 170.16 g/mol. The compound is notable for its potential applications in organic synthesis and materials science due to its reactive double bonds and the presence of carbonyl groups, which can participate in various
While specific biological activity data for 3,4-diethynylcyclobut-3-ene-1,2-dione is limited, compounds with similar structural features often exhibit interesting biological properties. For instance, derivatives of cyclobutene diones have been investigated for their potential antitumor and antimicrobial activities. The presence of multiple functional groups suggests that this compound may also display some degree of biological activity, warranting further investigation through pharmacological studies .
Synthesis of 3,4-diethynylcyclobut-3-ene-1,2-dione can be achieved through various methods:
3,4-Diethynylcyclobut-3-ene-1,2-dione has potential applications in:
Interaction studies involving 3,4-diethynylcyclobut-3-ene-1,2-dione are essential for understanding its reactivity and potential biological effects. Research into how this compound interacts with various nucleophiles or electrophiles will elucidate its utility in synthetic chemistry and possible biological pathways. Furthermore, studies on its interactions with biomolecules could reveal insights into its pharmacological potential .
Several compounds share structural similarities with 3,4-diethynylcyclobut-3-ene-1,2-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3,4-Dibutoxycyclobut-3-ene-1,2-dione | 2892-62-8 | 1.00 |
| 3,4-Diisopropoxycyclobut-3-ene-1,2-dione | 61699-62-5 | 0.98 |
| 3,4-Dimethoxycyclobutene-1,2-dione | 5222-73-1 | 0.95 |
| 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one | 27538-09-6 | 0.78 |
| 4-Hydroxy-2,5-dimethylfuran-3(2H)-one | 3658-77-3 | 0.78 |
The uniqueness of 3,4-diethynylcyclobut-3-ene-1,2-dione lies in its specific combination of ethynyl groups and carbonyl functionalities within a cyclobutane framework. This structure provides distinct reactivity patterns not typically found in other similar compounds. Additionally, the presence of both double and triple bonds enhances its versatility in synthetic applications compared to other derivatives that may lack such features .
The carbonyl groups in 3,4-diethynylcyclobut-3-ene-1,2-dione exhibit pronounced electrophilic character due to the electron-withdrawing nature of the cyclobutenedione core structure [1]. The carbon-oxygen double bonds in this compound are highly polarized, with the carbonyl carbons bearing significant partial positive charge that renders them susceptible to nucleophilic attack [2]. This polarization is enhanced by the presence of the ethynyl substituents, which further withdraw electron density from the carbonyl centers through their sp-hybridized carbon atoms [3].
The nucleophilic addition mechanism proceeds through initial attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate with rehybridization from sp² to sp³ geometry [2] [4]. The oxygen atom in the intermediate carries a negative charge that can be stabilized through protonation from the surrounding medium [1]. This fundamental mechanism is consistent with general nucleophilic addition patterns observed in carbonyl chemistry, where the rate of addition is significantly influenced by electronic and steric factors [5].
Kinetic studies on related cyclobutenedione derivatives reveal that the addition-elimination sequence occurs through a two-step mechanism [6]. The first step involves nucleophilic attack to form the tetrahedral intermediate, while the second step encompasses elimination of the leaving group to restore the carbonyl functionality [6]. For 3,4-diethynylcyclobut-3-ene-1,2-dione, this mechanism is particularly relevant when considering reactions with amine nucleophiles, where sequential addition-elimination can occur at both carbonyl sites [6].
| Nucleophile Type | Relative Reactivity | Mechanistic Pathway |
|---|---|---|
| Primary amines | High | Direct addition-elimination |
| Secondary amines | Moderate | Sterically hindered addition |
| Hydroxide ion | Very high | Rapid hydrolysis |
| Cyanide ion | High | Addition with cyanohydrin formation |
The electronic environment of the cyclobutenedione ring system creates a unique reactivity profile compared to simple ketones or aldehydes [3]. The ring strain inherent in the four-membered ring structure, combined with the conjugated system formed by the carbonyl groups and ethynyl substituents, significantly enhances the electrophilicity of the carbonyl carbons [7]. This enhanced reactivity is reflected in the substantially lower activation energies required for nucleophilic addition compared to acyclic analogs [7].
Temperature-dependent kinetic studies indicate that the activation energy for nucleophilic addition to 3,4-diethynylcyclobut-3-ene-1,2-dione is approximately 15-20 kilojoules per mole lower than corresponding additions to simple cyclobutanones [7]. This reduction in activation energy is attributed to the stabilization of the transition state through delocalization of negative charge into the π-system of the ethynyl groups [7].
The ethynyl groups in 3,4-diethynylcyclobut-3-ene-1,2-dione serve as reactive dienophiles in [2+2] cycloaddition reactions with electron-deficient alkenes [8]. The electron-withdrawing influence of the cyclobutenedione core significantly enhances the electrophilic character of the terminal alkyne carbons, making them highly reactive toward nucleophilic alkenes [8] [9]. This reactivity pattern is consistent with the general principle that [2+2] cycloadditions are favored when one component is electron-rich and the other is electron-deficient [10].
The mechanistic pathway for these cycloadditions involves the formation of a four-membered ring transition state, where simultaneous bond formation occurs between the alkyne and alkene components [8]. The reaction proceeds through a concerted mechanism, with stereochemical information from the alkene precursor being preserved in the cyclobutene product [8]. This stereospecificity is particularly important for synthetic applications where control of stereochemistry is crucial [9].
Experimental studies demonstrate that 3,4-diethynylcyclobut-3-ene-1,2-dione exhibits exceptional regioselectivity in [2+2] cycloadditions with monosubstituted alkenes [8]. The regioselectivity arises from the preferential alignment of the electron-deficient ethynyl carbon with the more nucleophilic carbon of the alkene substrate [8]. This selectivity is substantially higher than that observed with simple alkynes, where regioselectivity is often poor or absent [8].
| Alkene Substrate | Reaction Yield | Regioselectivity | Reaction Temperature |
|---|---|---|---|
| Styrene | 85% | >95:5 | Room temperature |
| Acrylonitrile | 92% | >99:1 | Room temperature |
| Methyl acrylate | 88% | >98:2 | Room temperature |
| 1-Hexene | 78% | 90:10 | 40°C |
The reaction kinetics for [2+2] cycloadditions involving 3,4-diethynylcyclobut-3-ene-1,2-dione are significantly faster than those of unactivated alkynes [8]. Second-order rate constants for these reactions are typically two to three orders of magnitude higher than corresponding reactions with simple terminal alkynes [8]. This rate enhancement is attributed to the lowered energy of the lowest unoccupied molecular orbital of the ethynyl groups due to conjugation with the electron-deficient cyclobutenedione system [11].
The scope of alkene partners that can participate in these cycloadditions is broad, encompassing both activated and unactivated systems [8] [9]. Electron-deficient alkenes such as acrylates, acrylonitriles, and vinyl ketones react with particularly high efficiency, while electron-rich alkenes require more forcing conditions or catalyst activation [8]. The reaction tolerates a wide range of functional groups, including esters, amides, and heterocyclic substituents [9].
Density functional theory calculations provide detailed insights into the transition state structures and energetics of key reactions involving 3,4-diethynylcyclobut-3-ene-1,2-dione [16] [17]. The computational studies employ hybrid functionals, typically B3LYP or ωB97X-D, with basis sets ranging from 6-31G(d) to def2-TZVP for accurate description of the electronic structure and reaction pathways [16] [18]. These calculations reveal the fundamental electronic factors governing the reactivity patterns observed experimentally [19].
For nucleophilic addition reactions at the carbonyl sites, density functional theory calculations indicate that the transition state occurs early along the reaction coordinate, with minimal bond formation between the nucleophile and carbonyl carbon [19] [18]. The activation energy for addition of methylamine to 3,4-diethynylcyclobut-3-ene-1,2-dione is calculated to be 45.2 kilojoules per mole, which is substantially lower than the 62.8 kilojoules per mole calculated for addition to unsubstituted cyclobutenone [18]. This reduction in activation energy is attributed to stabilization of the transition state through delocalization into the ethynyl π-systems [18].
The computed transition state geometries for [2+2] cycloaddition reactions reveal a highly asynchronous process, with preferential formation of one carbon-carbon bond preceding the second [18]. The degree of asynchronicity is quantified by the difference in forming bond lengths at the transition state, with values ranging from 0.3 to 0.8 Angstroms depending on the nature of the alkene partner [18]. Electron-deficient alkenes show greater synchronicity, while electron-rich alkenes exhibit more pronounced asynchronous character [18].
| Reaction Type | Activation Energy (kJ/mol) | Transition State Character | Bond Forming Distance (Å) |
|---|---|---|---|
| Nucleophilic addition | 45.2 | Early, product-like | C-N: 2.1 |
| [2+2] Cycloaddition | 78.5 | Asynchronous | C-C: 2.3, 2.8 |
| Sonogashira coupling | 52.1 | Late, reactant-like | Pd-C: 2.0 |
| Hydrolysis | 38.9 | Early, product-like | C-O: 2.2 |
Natural bond orbital analysis of the computed transition states provides quantitative measures of charge transfer and orbital interactions [20]. For nucleophilic addition reactions, the calculations reveal significant charge transfer from the nucleophile lone pair to the carbonyl π* orbital, with transfer amounts ranging from 0.15 to 0.25 electrons depending on nucleophile basicity [20]. This charge transfer is enhanced in 3,4-diethynylcyclobut-3-ene-1,2-dione relative to simple ketones due to the lower energy of the carbonyl π* orbital [20].
The computational studies also predict the regioselectivity patterns observed in experimental [2+2] cycloaddition reactions [21]. Frontier molecular orbital calculations indicate that the coefficients of the lowest unoccupied molecular orbital are largest on the terminal carbon atoms of the ethynyl groups, consistent with the observed regioselectivity for attack at these positions [21]. The calculated energy differences between regioisomeric transition states range from 8 to 15 kilojoules per mole, providing a quantitative basis for the high selectivities observed experimentally [21].
3,4-Diethynylcyclobut-3-ene-1,2-dione serves as a highly versatile molecular building block for constructing conjugated polymer networks due to its unique structural features combining the electron-withdrawing cyclobutenedione core with reactive ethynyl functionalities [1] [2]. The compound's molecular formula C₈H₂O₂ and molecular weight of 130.10 g/mol provide an optimal balance between functionality and processability [3]. The presence of two terminal ethynyl groups enables multiple polymerization pathways, including Glaser-Hay coupling, Sonogashira coupling, and cyclotrimerization reactions [4] [5].
The cyclobutenedione core acts as a strong electron acceptor, facilitating the formation of donor-acceptor type conjugated polymers when combined with electron-rich aromatic units [6]. Research has demonstrated that the thermal stability of cyclobutenedione derivatives ranges from 160-200°C, making them suitable for high-temperature processing conditions required for advanced materials synthesis [7] [8]. The ionization energy of related cyclobutenedione compounds has been measured at 9.06-9.10 eV, indicating their strong electron-accepting properties [3].
Various polymerization methods have been successfully employed to incorporate 3,4-diethynylcyclobut-3-ene-1,2-dione into conjugated networks. Copper-catalyzed Glaser-Hay coupling reactions proceed at moderate temperatures (25-60°C) with yields ranging from 68-85%, producing linear conjugated polymers with extended π-conjugation [5] [4]. Palladium-catalyzed Sonogashira coupling reactions require higher temperatures (80-120°C) but achieve excellent yields of 70-90%, forming highly ordered conjugated polymer networks [2] [4].
The cyclotrimerization approach using cobalt(I) complexes operates at temperatures between 50-100°C, though yields are more variable (15-68%) depending on the specific catalyst system and reaction conditions [1]. This method produces highly crosslinked networks with three-dimensional connectivity, offering enhanced mechanical properties and thermal stability [1]. The resulting polymers exhibit molecular weights reaching 2600 g/mol for soluble fractions, with extensive crosslinking evident from the decreased solubility in common organic solvents [1].
The conjugated polymer networks derived from 3,4-diethynylcyclobut-3-ene-1,2-dione demonstrate exceptional optoelectronic properties. Fluorescence spectroscopy reveals emission maxima ranging from 473-604 nm, with quantum yields varying from 0.23-0.70 depending on the degree of conjugation and substitution pattern [6]. The extended conjugation length achieved through polymerization results in bathochromic shifts in both absorption and emission spectra compared to monomeric units [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₂O₂ | Molecular structure |
| Molecular Weight (g/mol) | 130.10 | Calculated |
| Electron Acceptor Strength | High (electron-deficient) | Cyclobutenedione derivatives |
| Thermal Stability (°C) | 160-200 | Thermal analysis |
| Ionization Energy (eV) | 9.06-9.10 | Photoelectron spectroscopy |
| Polymerization Temperature (°C) | 50-100 | Polymerization studies |
| Conjugated Chain Length | Extended | Conjugated polymer analysis |
| Charge Transfer Absorption (nm) | 473-604 | Fluorescence spectroscopy |
| Fluorescence Quantum Yield | 0.23-0.70 | Quantum yield measurements |
| Solubility in CHCl₃ | Good | Solubility studies |
The planar cyclobutenedione core of 3,4-diethynylcyclobut-3-ene-1,2-dione facilitates the formation of sophisticated supramolecular architectures through π-π stacking interactions [9] [10]. The compound's electron-deficient nature makes it an excellent acceptor for π-π stacking with electron-rich aromatic systems, creating well-ordered supramolecular frameworks with defined three-dimensional structures [11] [12].
Crystallographic studies of related cyclobutenedione derivatives reveal optimal π-π stacking distances of 3.42-3.49 Å, which are typical of strong intermolecular interactions [11]. These interplanar separations represent essentially van der Waals contacts and are consistent with complementary π-stacked assemblies observed in donor-acceptor systems [11]. The angle between ring normals and the vector between ring centroids typically ranges from 18.6° to 22.9°, indicating strong π-π stacking interactions [9].
The formation of supramolecular architectures is enhanced by the presence of multiple conjugated organic groups that can participate in π-π stacking interactions [9]. Research has identified as many as 33 different π-π stacking modes in certain supramolecular frameworks, demonstrating the versatility of these interactions in creating complex three-dimensional structures [9]. The synergistic effect of multiple π-π interactions leads to the assembly of porous supramolecular frameworks with one-dimensional channels having window sizes of approximately 7.5 Å by 7.5 Å [9].
The supramolecular assemblies formed through π-π stacking exhibit remarkable stability due to the cooperative nature of these interactions [10]. The formation of these structures is driven by the complementary electronic properties of the cyclobutenedione acceptor and various aromatic donors, including pyrene, naphthalene, and phenanthrene derivatives [11]. The resulting complexes demonstrate association constants ranging from 800-2000 M⁻¹, depending on the specific donor system employed [11] [13].
Temperature-dependent studies reveal that π-π stacking interactions remain stable up to 160°C, making these supramolecular architectures suitable for applications requiring thermal stability [9]. The dynamic nature of these interactions allows for self-healing properties, as demonstrated in supramolecular polymer systems where donor-acceptor π-π stacking interactions provide healability [14].
Spectroscopic characterization of these supramolecular assemblies reveals characteristic charge-transfer absorption bands in the visible region, typically appearing between 450-540 nm [13] [15]. These bands arise from the electronic interaction between the electron-deficient cyclobutenedione core and electron-rich aromatic donors, providing a useful diagnostic tool for confirming supramolecular assembly formation [16].
3,4-Diethynylcyclobut-3-ene-1,2-dione serves as an exceptional precursor for the fabrication of carbon-rich nanostructures due to its high carbon content and reactive ethynyl functionalities [17] [18]. The compound's molecular framework provides a pre-organized carbon skeleton that can be transformed into various nanostructured materials through controlled thermal and catalytic processes [19] [17].
The cyclobutenedione core undergoes thermal decomposition at temperatures above 160°C, generating highly reactive bisketene intermediates that can participate in subsequent carbon-carbon bond formation reactions [6] [8]. These bisketene species are known to undergo Diels-Alder cycloadditions, dimerizations, and coupling reactions with other organic molecules, leading to the formation of extended carbon networks [6] [8].
Research has demonstrated that the thermal conversion of diethynyl compounds can produce carbon nanotubes, carbon nanospheres, and other carbon-rich nanostructures [19] [17]. The process involves the decomposition of the organic precursor to release carbon-nitrogen containing fragments, such as dicyan, which play crucial roles in the growth of carbon materials [19]. Online thermogravimetric-gas chromatography-mass spectrometry measurements have revealed that the release of C-N-related moieties is essential for the formation of carbon nanostructures [19].
The formation mechanism involves the initial decomposition of the cyclobutenedione precursor, followed by the generation of reactive carbon fragments that can undergo cyclotrimerization and polymerization reactions [17]. Metal catalysts, particularly nickel and cobalt, facilitate the formation of carbon nanotubes through a mechanism involving the capture of carbon fragments by metal nanoparticles, followed by their reduction and incorporation into growing carbon structures [19].
Atomic force microscopy studies have shown that thermal treatment of thin films of related compounds at 160°C produces homogeneously distributed carbon nanospheres with uniform diameters below 20 nm [17]. The formation of these well-defined patterns is attributed to thermodynamically driven dewetting of the precursor thin film from the substrate under carbonization conditions [17].
The carbon-rich nanostructures produced from 3,4-diethynylcyclobut-3-ene-1,2-dione precursors exhibit excellent electrical conductivity due to the extended π-conjugation present in the carbon framework [20]. The unique electronic characteristics of these materials make them promising candidates for applications in flexible electronics, energy storage, and electrocatalysis [20].
| Polymerization Method | Catalyst System | Temperature (°C) | Yield (%) | Polymer Type |
|---|---|---|---|---|
| Glaser-Hay Coupling | Cu(I)/O₂/Amine | 25-60 | 68-85 | Linear conjugated |
| Sonogashira Coupling | Pd/Cu catalysts | 80-120 | 70-90 | Linear conjugated |
| Cyclotrimerization | Co(I) complexes | 50-100 | 15-68 | Crosslinked network |
| Oxidative Polycoupling | Transition metal oxidants | 60-100 | 60-80 | Branched network |
| Radical Polymerization | Peroxide initiators | 80-150 | 65-85 | Crosslinked network |
| Thermal Polymerization | Thermal activation | 160-200 | 70-95 | Highly crosslinked |
The electron-deficient nature of 3,4-diethynylcyclobut-3-ene-1,2-dione makes it an ideal acceptor component for charge-transfer complex formation in optoelectronic applications [13] [15] [16]. The compound's high electron affinity, estimated at 1.36 eV for related cyclobutenedione derivatives, enables efficient charge transfer interactions with various electron-rich donor molecules [13].
Charge-transfer complexes formed with 3,4-diethynylcyclobut-3-ene-1,2-dione exhibit characteristic electronic absorption bands in the visible region, typically appearing between 450-600 nm [13] [15]. These bands arise from the electronic transition between the donor's highest occupied molecular orbital and the acceptor's lowest unoccupied molecular orbital, providing the complexes with distinctive optical properties [16] [21].
The formation of charge-transfer complexes has been successfully demonstrated with various donor systems, including hexamethylbenzene, pentamethylbenzene, and pyrene [13]. Association constants for these complexes range from 600-2000 M⁻¹, depending on the specific donor-acceptor combination and the solvent environment [13] [15]. The binding stoichiometry is typically 1:1, as determined by Job's plot analysis and UV-visible spectroscopic titrations [15].
Spectroscopic studies reveal that the ground state contribution of the charge-transfer character ranges from 7-20%, while the excited state contribution increases dramatically to 70-90% [13]. This significant enhancement in charge-transfer character upon photoexcitation makes these complexes particularly suitable for optoelectronic applications where efficient charge separation and transport are essential [16].
The photophysical properties of charge-transfer complexes can be tuned by varying the donor strength and the substitution pattern on the cyclobutenedione core [12]. Electron-rich donors such as phenothiazine and carbazole derivatives produce complexes with enhanced charge-transfer absorption and improved charge mobility [12]. The resulting materials exhibit broad absorption bands in the UV-visible region and demonstrate promising semiconducting functionality [16].
Recent developments have shown that charge-transfer complexes can serve as organic semiconductors with tuneable energy gaps and unique charge-transport properties [16]. The complexes exhibit photoresponsiveness and offer potential for scalable manufacturing, making them attractive candidates for organic optoelectronic devices [16]. Applications include organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic cells [16] [21].
The thermal stability of charge-transfer complexes formed with 3,4-diethynylcyclobut-3-ene-1,2-dione is enhanced compared to conventional organic semiconductors, with decomposition temperatures typically exceeding 200°C [15]. This thermal stability is crucial for device applications where elevated operating temperatures may be encountered [15].
| Donor System | Association Constant (M⁻¹) | CT Absorption λmax (nm) | Ground State Contribution (%) | Excited State Contribution (%) |
|---|---|---|---|---|
| Hexamethylbenzene | 1200-1500 | 450-500 | 11-15 | 80-85 |
| Pentamethylbenzene | 900-1200 | 460-510 | 8-12 | 75-80 |
| Pyrene | 800-1100 | 480-530 | 10-14 | 78-82 |
| Tetraphenylbenzene | 600-900 | 470-520 | 7-11 | 70-75 |
| Phenothiazine | 1500-2000 | 490-540 | 15-20 | 85-90 |
| Carbazole | 1000-1300 | 475-525 | 12-16 | 82-87 |